[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Description
Properties
CAS No. |
2034207-90-2 |
|---|---|
Molecular Formula |
C21H26N6O3S |
Molecular Weight |
442.54 |
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24) |
InChI Key |
WAIBYMIROYSPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone is a complex organic molecule that incorporates a pyrazole moiety known for its diverse biological activities. This article explores the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 435.5 g/mol. Its structure features a diazepane ring and two distinct pyrazole derivatives, which are significant for its pharmacological potential.
Pharmacological Potential
Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities of the compound can be categorized as follows:
- Anti-inflammatory Activity
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of pyrazole derivatives against various bacterial strains. Compounds similar to the one discussed have exhibited activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of sulfonamide groups has been linked to enhanced antimicrobial efficacy .
-
Anticancer Activity
- The pyrazole nucleus has been recognized for its potential in cancer therapy. Research has indicated that modifications to the pyrazole structure can lead to compounds with significant cytotoxic effects against cancer cell lines . For instance, derivatives have been synthesized that inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives showed that certain compounds achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone . This highlights the potential utility of this compound in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation, a novel group of pyrazole derivatives was synthesized and tested against various pathogens. One particular derivative demonstrated substantial inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) significantly lower than that of traditional antibiotics . This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Key structural analogs share pyrazole or diazepane motifs, with variations in substituents impacting bioactivity, solubility, and metabolic stability. Below is a comparative analysis of selected compounds:
Key Structural and Functional Differences
- Diazepane vs. In contrast, the pyrazolopyrimidine core in Bakr and Mehany’s compound (2016) provides planar rigidity, favoring interactions with purine-binding sites (e.g., kinases) .
- Sulfonyl vs. Amino Linkers: The sulfonyl group in the target compound may improve metabolic stability and solubility compared to the amino linker in Bakr’s analog, which could be prone to oxidative deamination .
- Substituent Effects : The 5-methyl-1-phenylpyrazole group in the target compound likely enhances lipophilicity and membrane permeability relative to the glycoside chains in Zygocaperoside, which improve aqueous solubility but limit blood-brain barrier penetration .
Pharmacological Screening Insights
Structural similarities imply the target compound might exhibit broader kinase inhibition due to its dual pyrazole motifs, which are known to chelate ATP-binding site magnesium ions . Zygocaperoside’s cytotoxicity highlights the role of glycosylation in modulating bioavailability, a feature absent in synthetic pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
